2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride

描述

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity documented in major chemical databases worldwide. The compound carries the Chemical Abstracts Service registry number 1081847-32-6, providing a unique identifier for chemical literature and commercial sourcing. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately describes its structural composition.

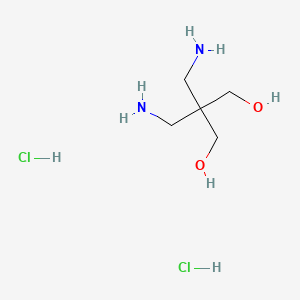

The molecular formula C5H16Cl2N2O2 indicates the presence of five carbon atoms, sixteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms. This composition reflects the dihydrochloride salt form of the parent amino alcohol compound. The molecular weight has been calculated as 207.10 grams per mole, representing a significant increase from the parent compound due to the addition of two hydrogen chloride molecules.

Alternative nomenclature systems provide additional identification methods for this compound. The compound appears in chemical databases under various catalog numbers including GTB84732 and EN300-220832, facilitating cross-referencing across different supplier systems. The International Chemical Identifier key QXPCPLVWQDQSOW-UHFFFAOYSA-N provides a unique hash-based identifier for computational chemical applications.

| Chemical Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1081847-32-6 |

| Molecular Formula | C5H16Cl2N2O2 |

| Molecular Weight | 207.10 g/mol |

| International Chemical Identifier Key | QXPCPLVWQDQSOW-UHFFFAOYSA-N |

| PubChem Compound Identifier | 119031943 |

Historical Context and Development

The development timeline of this compound reflects relatively recent advances in specialized organic synthesis. According to chemical database records, this compound was first documented in 2016, indicating its emergence as a research chemical within the past decade. The initial creation date of May 20, 2016, in the PubChem database suggests that systematic characterization and documentation of this compound began during this period.

The parent compound 2,2-bis(aminomethyl)propane-1,3-diol has a longer documented history, with its first appearance in chemical databases dating to August 8, 2005. This eleven-year gap between the parent compound and its dihydrochloride salt form indicates a deliberate development process focused on improving the chemical properties of the original molecule. The continuous modification of database entries, with the most recent update occurring on May 10, 2025, demonstrates ongoing research interest and refinement of understanding regarding this compound.

The systematic development of amino alcohol compounds and their salt forms has historical precedent in pharmaceutical and biochemical research. The creation of dihydrochloride salts typically aims to enhance water solubility, stability, and handling characteristics of organic compounds containing amino groups. This approach follows established principles in medicinal chemistry where salt formation serves as a common strategy for optimizing compound properties.

Contemporary chemical suppliers have recognized the research potential of this compound, with multiple organizations now offering it in various purities and quantities. The availability through specialized research chemical suppliers indicates growing demand within the scientific community, particularly for applications requiring high-purity organic building blocks.

Significance in Chemical Research

This compound holds particular significance in chemical research due to its unique structural features and potential applications as a synthetic intermediate. The compound exhibits characteristics that make it valuable for researchers working with amino alcohol systems and related chemical transformations. Its structural design, featuring two primary amino groups and two hydroxyl groups arranged around a quaternary carbon center, provides multiple reactive sites for chemical modification.

Research applications for this compound span several areas of organic chemistry. The presence of multiple functional groups enables its use as a building block for more complex molecular architectures. The aminomethyl groups can participate in condensation reactions, while the hydroxyl groups offer opportunities for esterification, etherification, and other standard organic transformations. This multifunctional nature makes the compound particularly attractive for synthetic chemists developing new materials or pharmaceutical intermediates.

The dihydrochloride salt form contributes additional research advantages through enhanced solubility characteristics. The calculated logarithm of the partition coefficient value of -2.95 indicates high hydrophilicity, suggesting excellent water solubility. This property facilitates its use in aqueous reaction systems and biological applications where water-soluble reagents are preferred.

Chemical databases indicate that this compound possesses eleven heavy atoms with four rotatable bonds, suggesting moderate molecular flexibility. The polar surface area of 93 square angstroms, combined with four hydrogen bond acceptors and four hydrogen bond donors, indicates strong potential for intermolecular interactions. These properties collectively suggest utility in applications requiring specific binding or recognition events.

| Molecular Property | Value |

|---|---|

| Logarithm of Partition Coefficient | -2.95 |

| Heavy Atoms Count | 11 |

| Rotatable Bond Count | 4 |

| Polar Surface Area | 93 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 4 |

Relationship to Parent Compound 2,2-Bis(aminomethyl)propane-1,3-diol

The structural relationship between this compound and its parent compound 2,2-bis(aminomethyl)propane-1,3-diol demonstrates classical salt formation chemistry. The parent compound, with molecular formula C5H14N2O2 and molecular weight 134.18 grams per mole, serves as the organic base component. The addition of two hydrogen chloride molecules transforms this neutral amino alcohol into the corresponding dihydrochloride salt.

This transformation results in significant changes to the physical and chemical properties of the compound. The molecular weight increases from 134.18 to 207.10 grams per mole, representing a 54% increase due to salt formation. The PubChem database explicitly identifies compound 60506 as the parent compound, establishing a clear chemical lineage between these related structures.

The parent compound 2,2-bis(aminomethyl)propane-1,3-diol exhibits the neutral form of the molecule with free amino groups capable of accepting protons. In aqueous solution, these amino groups can exist in equilibrium between protonated and neutral states depending on solution conditions. The dihydrochloride form represents the fully protonated state where both amino groups have accepted hydrogen ions from hydrogen chloride molecules.

Chemical database records indicate that the parent compound has a longer research history, with documentation beginning in 2005 compared to 2016 for the dihydrochloride salt. This timeline suggests that researchers initially worked with the neutral form before recognizing the advantages of the salt form for specific applications. The development of the dihydrochloride variant likely addressed limitations in solubility, stability, or handling characteristics encountered with the parent compound.

The structural modifications introduced by salt formation extend beyond simple protonation. The dihydrochloride form exhibits enhanced crystallinity and defined stoichiometry, properties that facilitate accurate weighing and consistent results in chemical reactions. These characteristics prove particularly valuable in research applications where precise molecular ratios and reproducible conditions are essential for meaningful results.

| Comparison Parameter | Parent Compound | Dihydrochloride Salt |

|---|---|---|

| Molecular Formula | C5H14N2O2 | C5H16Cl2N2O2 |

| Molecular Weight | 134.18 g/mol | 207.10 g/mol |

| PubChem Identifier | 60506 | 119031943 |

| Chemical Abstracts Service Number | 63375-50-8 | 1081847-32-6 |

| Database Creation Date | August 8, 2005 | May 20, 2016 |

属性

IUPAC Name |

2,2-bis(aminomethyl)propane-1,3-diol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2.2ClH/c6-1-5(2-7,3-8)4-9;;/h8-9H,1-4,6-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPCPLVWQDQSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)(CO)CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Overview:

This method involves the selective introduction of amino groups onto propane-1,3-diol frameworks through nucleophilic substitution or reductive amination processes. A typical approach is to start with a protected or activated form of propane-1,3-diol, such as epoxides or halogenated intermediates, then perform amino substitution.

Epoxide Ring Opening:

Propane-1,3-diol derivatives, such as epoxides, are reacted with ammonia or amine sources under controlled conditions to yield amino alcohols. For example, the reaction of 1,3-propanediol epoxide with ammonia results in amino alcohols that can be further functionalized.Halogenation and Nucleophilic Substitution:

Propane-1,3-diol can be converted into dihalides or halomethyl derivatives, which are then reacted with ammonia or primary amines to produce bis(aminomethyl) derivatives.Reduction of Nitriles or Imines:

Nitrile intermediates, if formed, can be reduced using catalytic hydrogenation to yield the corresponding amines.

Research Findings:

A patent (US9815772B2) describes a process involving the preparation of amino-propane diol compounds by reacting suitable halogenated intermediates with ammonia or amines, followed by purification and salt formation.

Nucleophilic Displacement of Dihalides or Ditosylates

Overview:

This approach employs 2,2-bis(chloromethyl)propane-1,3-diol or similar dihalogenated compounds as starting materials. These are subjected to nucleophilic displacement reactions with ammonia or primary amines to introduce amino groups.

Starting Material:

2,2-bis(chloromethyl)propane-1,3-diol, a dihalide derivative, is a common precursor.Reaction Conditions:

The dihalide is reacted with excess ammonia or amines in polar solvents (e.g., ethanol, water) at elevated temperatures, facilitating nucleophilic substitution of halogens with amino groups.Outcome:

The bis(aminomethyl) derivative is obtained after completion, which is then converted into its dihydrochloride salt via treatment with hydrochloric acid.

Research Data:

Patents and literature (e.g., patent US20160009634A1) describe this method, emphasizing the importance of reaction conditions such as temperature, solvent, and molar ratios to optimize yield and purity.

Overview:

Biocatalytic methods have been explored for selective amino group introduction, especially for large-scale synthesis. Enzymes such as transaminases or amidotransferases catalyze the aminoation of propane-1,3-diol derivatives under mild conditions.

Research Findings:

While less common, some patents and studies report the use of immobilized enzymes for amino functionalization, offering high selectivity and environmentally benign conditions. However, these methods are still under development for industrial application.

Synthesis via Schiff Base Formation and Hydrolysis

Overview:

An alternative route involves the formation of Schiff bases between aldehyde derivatives of propane-1,3-diol and ammonia or primary amines, followed by hydrolysis to yield amino alcohols.

Process Summary:

- Step 1: Condensation of aldehyde-functionalized propane-1,3-diol with ammonia or primary amines to form Schiff bases.

- Step 2: Acidic hydrolysis of Schiff bases to release free amino alcohols.

- Step 3: Conversion of amino alcohols into dihydrochloride salts.

Research Data: Patent US20160009634A1 details this approach, emphasizing the ease of purification and selectivity of Schiff base formation under controlled pH conditions.

化学反应分析

Types of Reactions

2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

科学研究应用

Buffering Agent in Biological Research

2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride is primarily utilized as a buffering agent in biological and biochemical research. Its ability to maintain stable pH levels is crucial for various experiments.

- pH Range : Effective in maintaining pH between 7.0 and 9.0.

- pKa Value : Approximately 8.07, allowing it to neutralize both acidic and basic components effectively.

Table 1: Buffering Capacity Comparison

| Buffering Agent | pKa Value | Effective pH Range |

|---|---|---|

| Tris Hydrochloride | 8.07 | 7.0 - 9.0 |

| Phosphate Buffer | 7.2 - 7.4 | 6.5 - 8.0 |

| HEPES | 7.55 | 6.8 - 8.2 |

Synthesis of Organic Compounds

The compound serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.

- Applications : Used in the synthesis of radiocontrast agents and other therapeutic compounds.

Case Study: Synthesis of Radiocontrast Agents

A study demonstrated the use of 2-amino-1,3-propanediol as an intermediate in synthesizing radiocontrast agents, highlighting its significance in medical imaging technologies .

Polymer Chemistry

In polymer chemistry, it is used to synthesize biodegradable polymers through the formation of cyclic carbonate monomers.

- Process : The amino group reacts with electrophiles to form functional diol intermediates, which are then cyclized to produce cyclic carbonate monomers.

Table 2: Polymer Synthesis Outcomes

| Reaction Type | Product Type | Application |

|---|---|---|

| Amino Group Reaction | Functional Diol Intermediates | Biodegradable Polymers |

| Cyclization | Aliphatic Cyclic Carbonate Monomers | Environmental Products |

Biochemical Studies

The compound is also investigated for its potential therapeutic effects on various biochemical pathways and enzyme reactions.

- Mechanism of Action : Although not fully understood, ongoing research suggests interactions that could influence metabolic processes.

Case Study: Enzyme Interaction Studies

Research has indicated that Tris hydrochloride may modulate enzyme activities, impacting metabolic pathways crucial for cell function.

作用机制

The mechanism of action of 2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a family of derivatives based on the 2,2-bis(substituted-methyl)propane-1,3-diol scaffold. Key analogs include:

*Calculated based on molecular formula.

Reactivity and Functional Group Influence

- Brominated Analog (BMP): The bromine atoms in BMP enable nucleophilic substitution reactions, making it a precursor for iodinated (e.g., PEDI-I₂-OH₂ ) or azide-functionalized derivatives (e.g., cross-linkers in proteomics ). However, its carcinogenicity limits industrial use .

- Hydroxymethyl Analog: The hydroxyl groups facilitate acetal/ketal formation under montmorillonite clay catalysis, useful in polymer chemistry .

- The dihydrochloride form enhances water solubility, critical for biological applications.

生物活性

2,2-Bis(aminomethyl)propane-1,3-diol dihydrochloride, commonly known as Tris hydrochloride or tromethamine hydrochloride, is a compound with significant biological relevance. Its molecular formula is with a molecular weight of 207.1 g/mol. Primarily recognized as a buffering agent in biological research, its potential therapeutic effects and interactions within biochemical pathways warrant detailed examination.

The compound is characterized by the presence of two amino groups which contribute to its buffering capacity. Tris hydrochloride maintains a stable pH between 7.0 and 9.0 due to its pKa value of 8.07, making it crucial for numerous biological experiments. Its role as a buffer minimizes pH fluctuations that can affect enzymatic activity and cellular processes .

While the precise mechanisms of action for this compound are still under investigation, it is believed to interact with various enzymes and proteins, influencing their activity. The compound may modulate metabolic processes by binding to specific molecular targets or altering gene expression pathways .

Biological Activity Overview

- Buffering Agent : The primary application in laboratory settings is as a buffering agent to maintain physiological pH levels.

- Enzyme Interactions : Preliminary studies indicate potential interactions with enzymes involved in inflammatory responses and metabolic pathways.

- Cellular Effects : The compound has been observed to influence cell signaling pathways and gene expression in various cell types.

Case Studies

- Cell Cycle Arrest : In cancer cell lines, Tris hydrochloride has been shown to induce cell cycle arrest at the G2/M phase while promoting apoptosis through caspase-3 activation.

- Neutrophil Elastase Inhibition : It has demonstrated inhibitory effects on human neutrophil elastase, an enzyme implicated in inflammatory diseases, suggesting its potential role in reducing tissue damage during inflammation.

Dosage Effects

Research indicates that the effects of this compound vary with dosage:

- Low Doses : Effective modulation of enzyme activity without significant toxicity.

- High Doses : Potential for adverse effects including off-target interactions that disrupt normal cellular functions.

Metabolic Pathways

The compound's metabolism involves various pathways where it interacts with enzymes and cofactors. This interaction can lead to the formation of both active and inactive metabolites through processes such as oxidation and hydrolysis.

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Buffering Capacity | Maintains physiological pH levels (7.0 - 9.0) |

| Enzyme Inhibition | Inhibits human neutrophil elastase; potential anti-inflammatory effects |

| Cell Cycle Modulation | Induces G2/M phase arrest and apoptosis in cancer cells |

| Dosage Response | Varies from effective modulation at low doses to potential toxicity at high doses |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,2-bis(aminomethyl)propane-1,3-diol dihydrochloride, and how can researchers optimize yield and purity?

- Methodological Answer : The compound is typically synthesized via bromination of propane-1,3-diol derivatives followed by amination. For example, 2,2-bis(bromomethyl)propane-1,3-diol (CAS 3296-90-0) serves as a precursor, where bromine atoms are substituted with amine groups under controlled ammonolysis. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of ammonia) critically influence yield. Purification involves recrystallization in ethanol/water mixtures or column chromatography using silica gel and methanol:ethyl acetate eluents. Monitoring via TLC and NMR (¹H/¹³C) ensures intermediate formation .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR in D₂O resolves amine proton signals (δ 3.2–3.5 ppm) and hydroxyl groups (δ 4.8 ppm), while ¹³C NMR confirms backbone carbons (δ 45–70 ppm). Deuterated solvents must be used to avoid exchange broadening .

- X-Ray Crystallography : Single-crystal diffraction (using SHELXL or OLEX2) resolves the dihydrochloride salt structure. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Hydrogen bonding networks between NH₃⁺ and Cl⁻ are critical for lattice stability .

Q. How does the compound’s hygroscopicity affect experimental reproducibility, and what handling protocols are recommended?

- Methodological Answer : The dihydrochloride form is highly hygroscopic, leading to variable hydration states. Storage in desiccators with P₂O₅ under argon is essential. Prior to reactions, drying under vacuum (40°C, 24 hrs) ensures consistent stoichiometry. Karl Fischer titration quantifies residual water .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved when refining the compound’s structure?

- Methodological Answer : Discrepancies often arise from twinning or disorder in the crystal lattice. Use SHELXD for initial structure solution and SHELXL for refinement with TWIN/BASF commands. Validate against spectroscopic data (e.g., IR amine stretches at 3300–3500 cm⁻¹) and compare with DFT-optimized geometries (e.g., Gaussian 16 B3LYP/6-31G*). Multi-temperature diffraction (100–300 K) identifies temperature-dependent disorder .

Q. What reaction conditions favor selective functionalization of the primary vs. secondary amine groups in this compound?

- Methodological Answer : Primary amines (terminal -NH₂) exhibit higher nucleophilicity in polar aprotic solvents (e.g., DMF) at pH 9–10. For selective acylation, use acetyl chloride at 0°C. Secondary amines (bridging -NH-) require stronger electrophiles (e.g., benzyl chloroformate) in THF under reflux. Monitoring via ESI-MS confirms regioselectivity .

Q. How do solvent polarity and pH impact the compound’s stability in aqueous buffer systems?

- Methodological Answer : In acidic buffers (pH < 4), the dihydrochloride salt remains stable, but above pH 6, deprotonation of NH₃⁺ leads to precipitation. Use phosphate buffers (pH 4.5–5.5) for kinetic studies. Accelerated stability testing (40°C/75% RH) with HPLC-PDA (C18 column, 0.1% TFA mobile phase) quantifies degradation products (e.g., oxidized imines) .

Q. What strategies mitigate racemization during chiral derivatization of the compound?

- Methodological Answer : Racemization occurs via reversible Schiff base formation. Use low-temperature (4°C) reactions with chiral aldehydes (e.g., L-proline derivatives) and NaBH₃CN as a stabilizing reductant. Chiral HPLC (Chiralpak AD-H column) with UV detection at 254 nm monitors enantiomeric excess (>98% ee achievable) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles?

- Methodological Answer : Variations often stem from polymorphic forms or hydration states. Perform DSC/TGA to identify polymorphs (heating rate 10°C/min). Solubility studies in DMSO/H₂O mixtures (shake-flask method, 25°C) should be replicated with strict control of atmospheric humidity. Cross-validate with PXRD patterns (Cu Kα radiation) .

Q. Why do catalytic studies report conflicting turnover numbers (TONs) for reactions involving this compound?

- Methodological Answer : TON variability arises from trace metal impurities (e.g., Fe³⁺) in the dihydrochloride salt, which act as unintended catalysts. Pre-treatment with Chelex resin or EDTA washing removes metals. ICP-MS analysis confirms purity. Standardize substrate:catalyst ratios (≥100:1) under inert atmospheres .

Experimental Design Guidelines

- Crystallization : Optimize solvent mixtures (e.g., methanol/acetone) using the OLEX2 interface to generate phase diagrams .

- Kinetic Studies : Use stopped-flow UV-Vis (λ = 280 nm) to monitor rapid amine reactions (ms timescale) .

- Toxicity Screening : Follow OECD TG 423 guidelines for acute oral toxicity in murine models, with LC-MS/MS quantification of metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。